4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester
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Overview
Description
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester is a complex organic compound that features a boronic acid ester group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
The compound “4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester” is a derivative of 1,2,4-oxadiazole . The derivatives of 1,2,4-oxadiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit antitumor activity by inhibiting certain enzymes, leading to the prevention of dna synthesis .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Borylation: The phenyl ring is then functionalized with a boronic acid group. This can be done using palladium-catalyzed borylation reactions, such as the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid ester group, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new drugs or diagnostic tools. The oxadiazole moiety is known for its bioactivity, and the boronic acid ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors or sensors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the oxadiazole ring, making it less versatile in terms of bioactivity.
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid: Similar structure but without the pinacol ester group, affecting its solubility and reactivity.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester lies in its combination of a boronic acid ester and an oxadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYBXGRYCKDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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